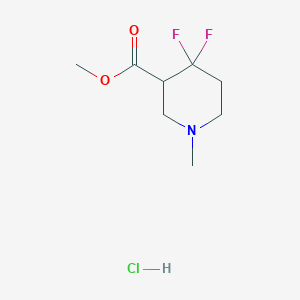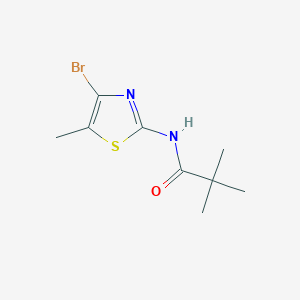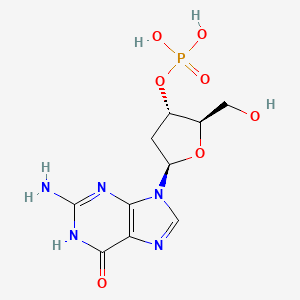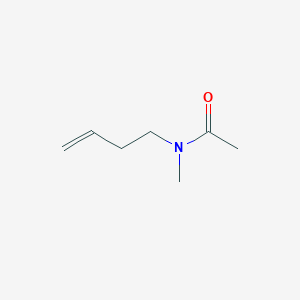
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of fluorine atoms, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the nucleophilic aromatic substitution of a nitro group in a precursor compound by fluoride anion. This reaction is often carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., fluoride anion). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl4,4-difluoro-1-methylpiperidine-3-carboxylatehydrochloride include other fluorinated piperidine derivatives, such as:
- 4,4-Difluoro-1-methylpiperidine
- 3,3-Difluoropyrrolidine hydrochloride
- N-Methyl-4-piperidone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylate and hydrochloride groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H14ClF2NO2 |
|---|---|
Molekulargewicht |
229.65 g/mol |
IUPAC-Name |
methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-11-4-3-8(9,10)6(5-11)7(12)13-2;/h6H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
SJNQTPJPFJHDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)C(=O)OC)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)



![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)



